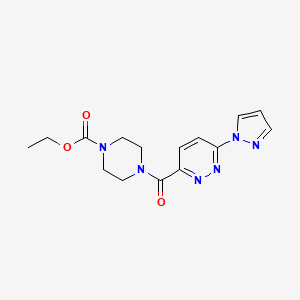

ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3/c1-2-24-15(23)20-10-8-19(9-11-20)14(22)12-4-5-13(18-17-12)21-7-3-6-16-21/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEINPWSHAUZNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the construction of the pyridazine ring, and finally, the incorporation of the piperazine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.

Medicine: This compound may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Key Observations :

- Substituent Effects : The pyrazole group in the target compound and enhances π-π interactions, whereas chlorine in may increase electrophilicity.

- Linker Flexibility : The direct carbonyl linkage in the target compound confers rigidity, contrasting with ethylene () or sulfanyl acetyl () spacers, which add flexibility.

- Protecting Groups : The ethyl carboxylate in the target compound is more labile to hydrolysis than the tert-butyl carbamate in and , impacting metabolic stability .

Reaction Conditions :

Biologische Aktivität

Ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperazine ring, a pyridazine moiety, and a pyrazole substituent. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing techniques such as refluxing with hydrazides or acylation methods to achieve the desired derivatives.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammation.

Key Findings:

- A study reported that related pyrazole derivatives showed COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 µM .

- Histopathological evaluations indicated minimal gastric damage, suggesting a favorable safety profile for these compounds .

Anticancer Potential

The compound's anticancer potential has also been investigated, particularly regarding its effect on various cancer cell lines. The presence of the pyrazole and pyridazine rings is thought to enhance its bioactivity through multiple mechanisms.

Case Studies:

- Cell Line Studies : Ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate was tested against several cancer cell lines, demonstrating cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

- Mechanistic Insights : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

Table 1: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes and purification methods for ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as coupling pyridazine derivatives with piperazine precursors. For example, palladium-catalyzed cross-coupling (e.g., using potassium trifluoroboratomethyl reagents) under reflux (15–24 hours) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) is effective. Purification via silica gel chromatography (0–40% ethyl acetate/chlorogen gradients) ensures high yields (60–85%) and purity (>95%). Monitoring reaction progress with TLC and optimizing pH/temperature minimizes side products .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : and NMR confirm connectivity of the pyridazine, pyrazole, and piperazine moieties.

- Mass Spectrometry (HRMS/LC-MS) : Validates molecular weight (e.g., m/z 344.3684 for similar derivatives) and fragmentation patterns.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and amide (C-N, ~1250 cm) functional groups .

Basic: What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:

Stability studies involve incubating the compound in buffers (pH 3–10) at 25–60°C for 24–72 hours. HPLC analysis tracks degradation products. Piperazine derivatives generally show instability under strongly acidic (pH < 3) or basic (pH > 9) conditions due to hydrolysis of the ester/carbamate groups. Thermal stability is moderate (<100°C), with decomposition observed at higher temperatures .

Advanced: What mechanistic insights exist for its interactions with biological targets?

Methodological Answer:

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations suggest interactions with enzymes (e.g., kinases) or receptors (e.g., neurotransmitter GPCRs). The pyridazine-pyrazole core may act as a hydrogen-bond acceptor, while the piperazine moiety facilitates solubility and binding to hydrophobic pockets. Experimental validation via surface plasmon resonance (SPR) quantifies binding affinity (K values) .

Advanced: How can computational modeling guide SAR studies?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (e.g., HOMO/LUMO energies) to prioritize analogs. CoMFA/CoMSIA models correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with bioactivity. Virtual screening of libraries (e.g., ZINC15) identifies derivatives with improved target selectivity .

Advanced: What crystallographic methods are used for structural elucidation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) resolves 3D conformation. Data collection at 100 K (λ = 0.71073 Å) and refinement to R < 0.05 confirms bond angles/distances. ORTEP-3 GUI visualizes thermal ellipsoids and hydrogen-bonding networks .

Advanced: How are in vivo pharmacokinetic parameters assessed?

Methodological Answer:

Rodent studies (IV/PO administration) measure:

- Bioavailability : LC-MS/MS quantifies plasma concentrations (C, T).

- Metabolism : Microsomal assays (CYP450 isoforms) identify metabolites (e.g., ester hydrolysis products).

- Half-life : Non-compartmental analysis (WinNonlin) calculates t and clearance rates .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

Systematic substitution of the pyridazine (e.g., halogenation) and piperazine (e.g., N-alkylation) moieties is performed. In vitro assays (e.g., enzyme inhibition IC) combined with logP/logD measurements guide prioritization. For example, fluorination at the pyrazole ring improves metabolic stability .

Advanced: What strategies address contradictory bioactivity data across studies?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line variability (e.g., overexpression of efflux pumps). Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) and validate in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: How to evaluate synergistic effects with other therapeutic agents?

Methodological Answer:

Combination studies use Chou-Talalay synergy assays (CompuSyn software). Fixed-ratio mixtures (e.g., 1:1 to 1:4) are tested in cell viability assays. Combination indices (CI < 1 indicate synergy) and isobolograms quantify interactions. Mechanistic studies (e.g., Western blotting for pathway markers) elucidate cooperative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.